molecular formula C21H39NO4 B1264664 cis-5-Tetradecenoylcarnitine CAS No. 835598-21-5

cis-5-Tetradecenoylcarnitine

Cat. No.: B1264664
CAS No.: 835598-21-5
M. Wt: 369.5 g/mol
InChI Key: NNCBVXBBLABOCB-UHFFFAOYSA-N
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Description

cis-5-Tetradecenoylcarnitine: is an acylcarnitine, specifically an ester of cis-5-tetradecenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is one of the many acylcarnitines found in the human body and has been studied for its involvement in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-tetradecenoylcarnitine typically involves the esterification of cis-5-tetradecenoic acid with carnitine. This reaction can be catalyzed by various agents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH to ensure the stability of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor fatty acid, followed by chemical or enzymatic esterification. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

cis-5-Tetradecenoylcarnitine can undergo various chemical reactions, including:

    Oxidation: The double bond in the tetradecenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated acylcarnitine.

    Hydrolysis: The ester bond can be hydrolyzed to release cis-5-tetradecenoic acid and carnitine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Major Products Formed

Scientific Research Applications

cis-5-Tetradecenoylcarnitine has been studied extensively in various fields:

    Chemistry: Used as a model compound to study esterification and fatty acid metabolism.

    Biology: Investigated for its role in mitochondrial function and energy metabolism.

    Medicine: Potential biomarker for metabolic disorders, including diabetes and mitochondrial diseases.

    Industry: Used in the development of diagnostic assays and therapeutic agents

Mechanism of Action

cis-5-Tetradecenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in this pathway, including carnitine palmitoyltransferase I and II .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-Decenoylcarnitine
  • 3,5-Tetradecadiencarnitine
  • L-Octanoylcarnitine

Uniqueness

cis-5-Tetradecenoylcarnitine is unique due to its specific structure, which influences its interaction with metabolic enzymes and transport proteins. Its distinct double bond position (cis-5) differentiates it from other acylcarnitines, affecting its biochemical properties and metabolic roles .

Properties

CAS No.

835598-21-5

Molecular Formula

C21H39NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3-tetradec-5-enoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3

InChI Key

NNCBVXBBLABOCB-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

SMILES

CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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